Diquafosol tetrasodium Diquafosol tetrasodium Diquafosol is an agonist of purinergic P2Y2 and P2Y4 receptors (EC50s = 0.1 and 0.4 µM, respectively, in calcium mobilization assays). It is selective for P2Y2 and P2Y4 receptors over P2Y6 receptors (EC50 = 20 µM). Ocular application of diquafosol (0.1 and 1% w/v) induces the release of mucin-like glycoproteins from rabbit conjunctival goblet cells, as well as reduces desiccation-induced corneal damage in a rabbit model of dry eye disease. Formulations containing diquafosol have been used in the treatment of dry eye disease.

Brand Name: Vulcanchem
CAS No.: 211427-08-6
VCID: VC20831185
InChI: InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C18H22N4Na4O23P4
Molecular Weight: 878.2 g/mol

Diquafosol tetrasodium

CAS No.: 211427-08-6

Cat. No.: VC20831185

Molecular Formula: C18H22N4Na4O23P4

Molecular Weight: 878.2 g/mol

* For research use only. Not for human or veterinary use.

Diquafosol tetrasodium - 211427-08-6

Specification

Description Diquafosol is an agonist of purinergic P2Y2 and P2Y4 receptors (EC50s = 0.1 and 0.4 µM, respectively, in calcium mobilization assays). It is selective for P2Y2 and P2Y4 receptors over P2Y6 receptors (EC50 = 20 µM). Ocular application of diquafosol (0.1 and 1% w/v) induces the release of mucin-like glycoproteins from rabbit conjunctival goblet cells, as well as reduces desiccation-induced corneal damage in a rabbit model of dry eye disease. Formulations containing diquafosol have been used in the treatment of dry eye disease.

CAS No. 211427-08-6
Molecular Formula C18H22N4Na4O23P4
Molecular Weight 878.2 g/mol
IUPAC Name tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Standard InChI InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1
Standard InChI Key OWTGMPPCCUSXIP-FNXFGIETSA-J
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]

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